molecular formula C9H4ClFO2 B2603217 3-Chloro-4-ethynyl-2-fluorobenzoic acid CAS No. 2490400-67-2

3-Chloro-4-ethynyl-2-fluorobenzoic acid

Cat. No.: B2603217
CAS No.: 2490400-67-2
M. Wt: 198.58
InChI Key: YPXOWOGZKZQNDT-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynyl-2-fluorobenzoic acid: is a chemical compound with the molecular formula C9H4ClFO2 and a molecular weight of 198.58 g/mol . It is characterized by the presence of a chloro, ethynyl, and fluoro substituent on a benzoic acid core. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-4-ethynyl-2-fluorobenzonitrile with water and sulfuric acid under reflux conditions . The reaction is carried out at a temperature of approximately 155°C for about 5 hours, followed by cooling and filtration to obtain the desired product with a high yield.

Industrial Production Methods: Industrial production of 3-Chloro-4-ethynyl-2-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethynyl-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Chemistry: 3-Chloro-4-ethynyl-2-fluorobenzoic acid is used as a building block in organic synthesis. It is valuable for the synthesis of complex molecules and materials, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of chloro, ethynyl, and fluoro substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethynyl-2-fluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its chloro, ethynyl, and fluoro groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved would depend on the specific context of its use in research or industry.

Comparison with Similar Compounds

  • 4-Chloro-2-fluorobenzoic acid
  • 2-Chloro-4-fluorobenzoic acid
  • 3-Ethyl-4-fluorobenzoic acid

Comparison: 3-Chloro-4-ethynyl-2-fluorobenzoic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. The combination of chloro, ethynyl, and fluoro substituents provides a unique set of chemical properties that can be exploited in various applications .

Properties

IUPAC Name

3-chloro-4-ethynyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h1,3-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXOWOGZKZQNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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